molecular formula C19H14FN7O B5010356 2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5010356
M. Wt: 375.4 g/mol
InChI Key: OPMPROJWKHVELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polycyclic heteroaromatic system comprising fused pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core. Key substituents include:

  • 2-Ethyl group: Enhances lipophilicity and metabolic stability.
  • 7-(4H-1,2,4-triazol-3-yl): A nitrogen-rich heterocycle known for hydrogen-bonding interactions, often critical in enzyme inhibition (e.g., antifungal or anticancer applications).

The molecular formula is C₂₀H₁₅FN₈O, with a molecular weight of 402.39 g/mol.

Properties

IUPAC Name

4-ethyl-5-(4-fluorophenyl)-11-(1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN7O/c1-2-14-16(11-3-5-12(20)6-4-11)17-21-9-13-15(27(17)25-14)7-8-26(18(13)28)19-22-10-23-24-19/h3-10H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMPROJWKHVELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Compounds containing the triazole moiety have been shown to exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have demonstrated efficacy against a range of bacteria and fungi. The presence of the triazole ring enhances the compound's interaction with microbial enzymes, leading to effective inhibition of growth .
  • Anti-inflammatory Effects
    • Research indicates that triazole derivatives exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. Specifically, compounds similar to the one have been tested for their ability to reduce inflammation in various models, showing promise comparable to established anti-inflammatory drugs like indomethacin .
  • Anticancer Potential
    • The pyrazolo-pyrimidine structure has been linked to anticancer activity. Studies suggest that compounds with this scaffold can induce apoptosis in cancer cells by modulating various signaling pathways. The specific compound may inhibit tumor growth by targeting key oncogenic proteins or pathways .

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that modifications to the pyrazolo and triazole rings can significantly affect biological activity. The following factors are critical:

  • Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like fluorine) enhances antibacterial potency by increasing lipophilicity and improving membrane penetration.
  • Alkyl Chain Length : Variations in the ethyl group attached to the nitrogen atom can influence solubility and bioavailability.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Antibacterial Activity Study :
    A study evaluated a series of triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for some analogs . This suggests that compounds with a similar structure may exhibit comparable or enhanced antibacterial activity.
  • Anti-inflammatory Evaluation :
    In a comparative analysis using COX inhibition assays, several pyrazolo-pyrimidine derivatives displayed IC50 values indicating significant anti-inflammatory effects. For example, one derivative exhibited an IC50 value of 8.23 μM against COX-2 enzymes . Such findings support further investigation into the anti-inflammatory potential of the target compound.

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H16FN7OS
  • Molecular Weight : 421.5 g/mol
  • IUPAC Name : 2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
  • CAS Number : [Pending]

Structural Features

The compound features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core combined with a triazole moiety. The presence of these structural elements indicates potential interactions with biological targets such as kinases and other enzymes.

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor , which is significant for cancer treatment. Kinases are enzymes that play crucial roles in cell signaling pathways; their inhibition can lead to the suppression of tumor growth and proliferation. Research indicates that compounds with similar structures have shown promise in inhibiting specific kinases involved in cancer progression .

Antifungal Activity

The 1,2,4-triazole moiety is known for its antifungal properties. Compounds containing triazole rings are commonly used in antifungal therapies due to their ability to inhibit fungal cell wall synthesis . This compound may offer new avenues for developing antifungal agents.

Neuroprotective Effects

Preliminary studies suggest that derivatives of pyrazolo-pyrimidines exhibit neuroprotective effects. The unique combination of the triazole and pyrimidine structures could lead to the discovery of new treatments for neurodegenerative diseases .

Anti-inflammatory Properties

Research into related compounds has indicated potential anti-inflammatory effects. Given the structural similarities, this compound may also exhibit such properties, making it a candidate for further investigation in inflammatory disease models .

Data Table: Potential Applications and Activities

Application AreaDescriptionReferences
Kinase InhibitionPotential to inhibit cancer-related kinases
Antifungal ActivityMay act against fungal infections
Neuroprotective EffectsPossible protective effects on neuronal cells
Anti-inflammatory EffectsPotential to reduce inflammation

Case Study 1: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry explored various pyrazolo-pyrido-pyrimidine derivatives as kinase inhibitors. The results indicated that modifications to the triazole ring significantly enhanced inhibitory activity against specific cancer-related kinases .

Case Study 2: Antifungal Activity

In research documented by Antimicrobial Agents and Chemotherapy, triazole-containing compounds were tested against Candida species. Results showed promising antifungal activity, suggesting that similar compounds could be developed for clinical use against resistant strains .

Case Study 3: Neuroprotection

Research highlighted in Neuroscience Letters demonstrated that certain pyrazolo-pyrimidines could protect neuronal cells from oxidative stress-induced apoptosis. This opens avenues for exploring the neuroprotective potential of the compound discussed here .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of the target compound with structurally related analogs:

Compound Key Substituents Molecular Formula Reported Activity Source
Target: 2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 4-Fluorophenyl, ethyl, 1,2,4-triazol-3-yl C₂₀H₁₅FN₈O Not explicitly reported; triazole moiety suggests kinase or antimicrobial potential. N/A
2-ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 3,4,5-Trimethoxyphenyl (electron-donating) C₂₈H₂₄FN₅O₄ Anticancer (trimethoxy groups common in tubulin inhibitors).
7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-Methoxyethyl, 4-methoxyphenyl (electron-donating) C₁₈H₁₇N₅O₃ Unknown; triazole and methoxy groups may enhance solubility.
3-Chloro-2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-one Chloro, methyl groups C₁₀H₇ClN₄O Weak cytotoxicity (LoVo, MCF-7 cancer cells).
7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile Chlorophenylazo, carbonitrile C₂₁H₁₆ClN₇ Antimicrobial (azo compounds often bioactive).

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound contrasts with 3,4,5-trimethoxyphenyl in . The latter’s electron-donating methoxy groups are associated with tubulin polymerization inhibition, while the fluorine’s electron-withdrawing nature may enhance target binding via hydrophobic interactions .
  • Triazole vs. Azo Groups : The triazole in the target compound (vs. azo in ) reduces steric bulk and improves metabolic stability, critical for drug-likeness .

Chloro and methyl substituents in reduce molecular weight but limit activity due to poor target affinity .

Synthetic Challenges :

  • The triazole incorporation (target compound) likely requires azide-alkyne cycloaddition or multicomponent reactions, as seen in and .
  • Regioselectivity issues are common in fused pyrazolo-pyrimidine systems, necessitating careful optimization of reaction conditions .

Research Findings and Implications

  • Anticancer Potential: The trimethoxyphenyl analog () highlights the importance of aryl substituents in cytotoxicity, suggesting the target compound’s triazole group could be optimized for kinase inhibition (e.g., JAK2 or EGFR targets).
  • Antimicrobial Activity : Azo-containing analogs () show moderate antimicrobial effects, but the target’s triazole may offer broader-spectrum activity due to enhanced hydrogen-bonding capacity .
  • ADME Properties : The target compound’s logP (estimated ~3.1) balances lipophilicity and solubility better than ’s highly polar derivative, aligning with Lipinski’s rules for oral bioavailability .

Q & A

Basic: What are the typical synthetic routes for this compound?

The synthesis involves multi-step pathways, often starting with condensation reactions between pyrazole precursors and substituted pyridines or pyrimidines. Key steps include:

  • Cyclization : Reaction of 4-fluorobenzaldehyde derivatives with triazole-containing intermediates under acidic conditions to form the pyrazolo-pyrido-pyrimidine core .
  • Functionalization : Introduction of the ethyl and fluorophenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling, followed by triazole incorporation using click chemistry .
  • Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures to isolate the final product.
    Validation requires NMR (¹H/¹³C), mass spectrometry , and HPLC for purity assessment .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Yield optimization hinges on:

  • Temperature control : Maintaining 80–100°C during cyclization to prevent side reactions (e.g., decomposition of triazole intermediates) .
  • pH modulation : Acidic conditions (e.g., HCl in ethanol) enhance cyclization efficiency, while neutral pH favors coupling reactions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for fluorophenyl group introduction .
  • Real-time monitoring : Use thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry dynamically .

Basic: Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ring fusion patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the triazole moiety at m/z 344.78) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C-F stretch at ~1,200 cm⁻¹) .

Advanced: How can X-ray crystallography resolve 3D conformational ambiguities?

  • Single-crystal growth : Use slow evaporation in DMF/water mixtures to obtain diffraction-quality crystals .
  • Density functional theory (DFT) : Compare experimental X-ray data (e.g., bond angles, torsion angles) with computational models to validate stereoelectronic effects .
  • Synchrotron radiation : Enhances resolution for detecting weak electron densities, particularly for fluorine atoms in the 4-fluorophenyl group .

Basic: What biological targets or pathways are associated with this compound?

  • Enzyme inhibition : The triazole moiety interacts with cytochrome P450 enzymes (e.g., CYP3A4), modulating metabolic pathways .
  • Receptor binding : Fluorophenyl and pyrazolo-pyrimidine groups show affinity for GABAₐ receptors, suggesting neuropharmacological potential .
  • Antimicrobial activity : Structural analogs inhibit bacterial DNA gyrase via intercalation .

Advanced: How to design assays for studying target engagement and mechanism of action?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for enzyme targets .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess triazole-enzyme interactions .
  • Cellular assays : Use HEK293 cells transfected with fluorescent reporters (e.g., Ca²⁺ sensors) to monitor pathway modulation .

Basic: What are the solubility and physicochemical properties of this compound?

  • Solubility : Moderate in DMSO (≥10 mM) and ethanol; limited in aqueous buffers (logP ~3.2) due to hydrophobic fluorophenyl and triazole groups .
  • Stability : Stable at –20°C under inert gas; degrades in >40% humidity via hydrolysis of the pyrimidinone ring .

Advanced: How to improve solubility for in vivo studies?

  • Co-solvent systems : Use Cremophor EL/ethanol (1:1) to enhance aqueous solubility .
  • Prodrug modification : Introduce phosphate groups at the pyrimidinone oxygen for transient hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Advanced: How to resolve contradictions in reported biological activity data?

  • Comparative structural analysis : Test analogs (e.g., chlorophenyl vs. fluorophenyl derivatives) to isolate substituent effects .
  • Assay standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes across different receptor isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.